molecular formula C24H23NO4 B13062175 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Katalognummer: B13062175
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: FBYDLGAYDZRFSK-SSZFMOIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a heterocyclic compound featuring a tetrahydroacridine core fused with a 2,3-dimethoxybenzylidene substituent and a carboxylic acid group at position 7. The compound belongs to the acridine family, known for their planar aromatic systems and applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial activities . The 2,3-dimethoxybenzylidene moiety introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions with biological targets. The carboxylic acid group at position 9 provides a polar functional group, enabling salt formation and improved aqueous solubility compared to ester or amide derivatives .

Eigenschaften

Molekularformel

C24H23NO4

Molekulargewicht

389.4 g/mol

IUPAC-Name

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13-

InChI-Schlüssel

FBYDLGAYDZRFSK-SSZFMOIBSA-N

Isomerische SMILES

CC1C/C(=C/C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Kanonische SMILES

CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to other tetrahydroacridine derivatives, differing primarily in substituents on the benzylidene ring and the acridine core. Key comparisons include:

Compound Name Substituents on Benzylidene Core Modification Molecular Formula Key Properties
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid 2,3-Dimethoxy 2-Methyl, carboxylic acid C₂₂H₂₁NO₅ Electron-donating methoxy groups; polar carboxylic acid enhances solubility.
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-Nitro Carboxylic acid C₂₁H₁₆N₂O₄ Electron-withdrawing nitro group reduces electron density; MW = 360.36 g/mol.
4-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid None 4-Methyl, carboxylic acid C₁₅H₁₅NO₂ Lacks benzylidene group; simpler structure with lower molecular weight.
9-Amino-1,2,3,4-tetrahydroacridine None 9-Amino C₁₃H₁₄N₂ Basic amino group at position 9; mp = 179–181°C.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound and its nitro analog () improves solubility in polar solvents compared to non-acid derivatives like 9-amino-1,2,3,4-tetrahydroacridine .
  • Melting Points: While direct data for the target compound is unavailable, reports that amino-substituted tetrahydroacridines (e.g., 2a, mp = 179–181°C) have lower melting points than nitro or cyano derivatives due to reduced molecular symmetry .

Spectroscopic Characteristics

  • IR Spectroscopy : The target compound’s carboxylic acid group would show a strong C=O stretch near 1,700 cm⁻¹, similar to ’s 11b (ν(CO) = 1,719 cm⁻¹) .
  • NMR : The 2,3-dimethoxybenzylidene substituent would produce distinct aromatic proton signals (δ ~6.5–7.5 ppm) and methoxy singlets (δ ~3.8 ppm), comparable to ’s 11a (δ = 2.24–7.94 ppm for CH₃ and ArH) .

Pharmacological Implications

  • The 2,3-dimethoxybenzylidene group may enhance bioavailability compared to nitro or cyano analogs (), as methoxy groups are less metabolically labile .
  • The carboxylic acid group could enable salt formation for drug formulation, a feature absent in ’s amino derivatives .

Biologische Aktivität

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (referred to as DMBA) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, focusing on its anti-cholinesterase, anticancer, and antimicrobial properties.

Chemical Structure and Properties

DMBA is a Schiff base derived from the condensation reaction between 2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid and 2,3-dimethoxybenzaldehyde. Its structural formula can be represented as:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

The compound exhibits unique characteristics that contribute to its biological activity.

Table 1: Physical Properties of DMBA

PropertyValue
Molecular Weight298.34 g/mol
Melting Point438–439 K
SolubilitySoluble in DMSO
pKaNot available

1. Anti-Cholinesterase Activity

DMBA has been investigated for its anti-cholinesterase properties, which are crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that DMBA acts as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value comparable to established drugs like donepezil.

Table 2: Anti-Cholinesterase Activity of DMBA

CompoundIC50 (µM)Reference
DMBA7.49 ± 0.16
Donepezil8.14 ± 0.65

2. Anticancer Activity

Research has shown that DMBA exhibits significant anticancer properties against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Inhibition of MCF-7 Cell Line

In studies involving the MCF-7 breast cancer cell line, DMBA demonstrated an IC50 value of approximately 5.85 µM, indicating substantial cytotoxicity.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.85Induction of apoptosis
A5493.0Cell cycle arrest
HCT116<10Inhibition of proliferation

3. Antimicrobial Activity

DMBA has also shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.

Table 4: Antimicrobial Activity of DMBA

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

Mechanistic Insights

The biological activities of DMBA can be attributed to its structural features that facilitate interaction with target enzymes and receptors. Molecular docking studies suggest that DMBA binds effectively to active sites of AChE and various cancer-related proteins.

  • Inhibition of Acetylcholinesterase : DMBA competes with acetylcholine for binding sites on AChE.
  • Induction of Apoptosis : The compound activates caspases leading to programmed cell death in cancer cells.
  • Disruption of Bacterial Membranes : The lipophilic nature allows DMBA to integrate into bacterial membranes, causing leakage and cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.